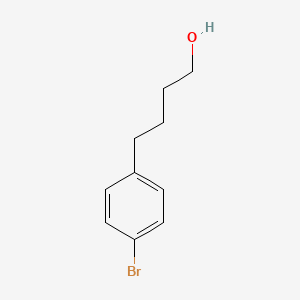

4-(4-Bromophenyl)butan-1-ol

Overview

Description

4-(4-Bromophenyl)butan-1-ol is an organic compound characterized by a bromophenyl group attached to a butan-1-ol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Grignard Reaction: The compound can be synthesized by reacting 4-bromobenzene with ethylene oxide in the presence of a Grignard reagent (magnesium).

Reduction of Carboxylic Acid: Another method involves the reduction of 4-bromobenzoic acid to this compound using lithium aluminium hydride (LiAlH4).

Industrial Production Methods:

Large-Scale Synthesis: Industrial production often employs continuous flow reactors to ensure consistent quality and yield. The Grignard reaction is commonly scaled up using specialized equipment to handle the exothermic nature of the reaction.

Types of Reactions:

Oxidation: Oxidation of this compound can produce 4-(4-bromophenyl)butanoic acid.

Reduction: Reduction reactions can convert the compound to 4-(4-bromophenyl)butane.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminium hydride (LiAlH4) in ether.

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

Oxidation: 4-(4-bromophenyl)butanoic acid.

Reduction: 4-(4-bromophenyl)butane.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromophenyl)butan-1-ol is utilized in several scientific fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(4-Bromophenyl)butan-1-ol exerts its effects depends on its specific application. For instance, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

4-Bromobenzyl Alcohol: Similar structure but with a benzyl group instead of butan-1-ol.

4-Bromophenol: Contains a hydroxyl group directly attached to the benzene ring.

4-Bromobutanol: Similar but lacks the phenyl group.

Uniqueness: 4-(4-Bromophenyl)butan-1-ol is unique due to its combination of a bromophenyl group and a butan-1-ol moiety, which provides distinct chemical properties and reactivity compared to its similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, and comparison with similar compounds

Biological Activity

4-(4-Bromophenyl)butan-1-ol, a compound with the chemical formula CHBrO, has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews the biological significance of this compound, focusing on its antimicrobial and anticancer properties, supported by data from various studies.

The structure of this compound features a bromophenyl group attached to a butanol chain, which influences its biological activity. The presence of the bromine atom is hypothesized to enhance the lipophilicity and bioactivity of the compound.

Antimicrobial Activity

Recent studies have indicated that derivatives of 4-(4-bromophenyl) compounds exhibit promising antimicrobial properties. For instance, a study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives showed significant in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The compounds were evaluated using a turbidimetric method, revealing that certain derivatives exhibited effective inhibition against various microbial strains .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Microbial Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| d1 | Staphylococcus aureus | 32 µg/mL |

| d2 | E. coli | 16 µg/mL |

| d3 | Candida albicans | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly against breast cancer cell lines. Compounds derived from this structure have demonstrated significant antiproliferative effects in MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines. The IC values for these compounds were reported to range from 10 to 33 nM, indicating potent activity comparable to established chemotherapeutics .

Case Study: MCF-7 Cell Line

In a study focusing on the antiproliferative effects of various compounds, including those derived from this compound, it was found that specific derivatives caused cell cycle arrest and apoptosis in MCF-7 cells. Flow cytometry analysis revealed that these compounds significantly disrupted tubulin polymerization, leading to mitotic catastrophe .

Table 2: Antiproliferative Activity in MCF-7 Cells

| Compound | IC (nM) | Mechanism of Action |

|---|---|---|

| d6 | 10 | Tubulin destabilization |

| d7 | 15 | Apoptosis induction |

| d8 | 25 | Cell cycle arrest |

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound derivatives and their biological targets. These studies suggest that the compounds interact favorably with key proteins involved in cancer progression and microbial resistance mechanisms. For example, docking simulations indicated strong binding affinities at the colchicine-binding site on tubulin, which is crucial for their anticancer activity .

Properties

IUPAC Name |

4-(4-bromophenyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7,12H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWAJMWJTWOGFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651238 | |

| Record name | 4-(4-Bromophenyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75906-36-4 | |

| Record name | 4-(4-Bromophenyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.